molecular formula C13H16N2O2 B12082486 Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 586409-14-5

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B12082486
CAS No.: 586409-14-5
M. Wt: 232.28 g/mol
InChI Key: QNXLCYOCRSXHOA-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate is a high-purity chemical building block designed for pharmaceutical research and discovery. This compound features the privileged pyrrolo[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases, which allows it to interact effectively with various biological targets. The specific 2,3,3-trimethyl substitution pattern on the pyrrole ring and the ethyl carboxylate at the 5-position make it a versatile intermediate for further synthetic modification . Research into closely related analogs, particularly N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, has demonstrated their high potential as potent and selective Janus kinase 1 (JAK1) inhibitors . JAK1 is a critical enzyme in cytokine-mediated signaling pathways, and its inhibition is a promising therapeutic strategy for treating inflammatory and autoimmune diseases, as well as fibrotic conditions . Furthermore, the pyrrolopyridine core structure is recognized as a valuable scaffold in the discovery of novel antiviral agents, highlighting the broad utility of this chemotype in drug discovery programs . This product is intended for use as a key synthetic intermediate to accelerate the exploration of new therapeutic compounds in these areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

586409-14-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-5-17-12(16)9-6-10-11(14-7-9)15-8(2)13(10,3)4/h6-7H,5H2,1-4H3

InChI Key

QNXLCYOCRSXHOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=C(C2(C)C)C

Origin of Product

United States

Preparation Methods

Pyrrolo[2,3-b]pyridine Skeleton Formation

The bicyclic pyrrolo[2,3-b]pyridine system is typically constructed via acid-catalyzed cyclocondensation. A representative method involves reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) in acetic acid containing catalytic HCl. The reaction proceeds through nucleophilic attack at the carbonyl carbon, followed by imine formation and cyclization with the nitrile group (Scheme 1).

Reaction Conditions

  • Temperature: Reflux (110–120°C)

  • Time: 4–6 hours

  • Yield: 68–82%

Characterization data for analogous compounds show IR absorption at 1675 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=N), with ¹H NMR signals for methyl groups at δ 2.1–2.4 ppm.

Regioselective Methylation Strategies

Sequential Alkylation of Pyrrole Intermediates

Trimethyl substitution at positions 2,3,3 is achieved through controlled alkylation. Starting with ethyl pyrrolo[2,3-b]pyridine-5-carboxylate, methylation using methyl iodide (MeI) in the presence of KOH yields the 2,3,3-trimethyl derivative.

Optimized Methylation Protocol

  • Substrate: Ethyl pyrrolo[2,3-b]pyridine-5-carboxylate (1 eq)

  • Methylating agent: MeI (3 eq)

  • Base: KOH (2 eq) in DMF

  • Temperature: 0°C → room temperature

  • Time: 12 hours

  • Yield: 85–90%

Excess MeI ensures complete methylation while maintaining regioselectivity. Quenching with aqueous NH₄Cl and extraction with dichloromethane (DCM) followed by column chromatography (EtOAc/hexanes 1:4) provides pure product.

Esterification and Functional Group Interconversion

Ethyl Ester Installation via Chlorooxoacetate Coupling

The C-5 ethoxycarbonyl group is introduced using ethyl chlorooxoacetate under Friedel-Crafts conditions. In a representative procedure:

  • Substrate: 2,3,3-Trimethylpyrrolo[2,3-b]pyridine (1 eq)

  • Reagent: Ethyl chlorooxoacetate (1.2 eq)

  • Catalyst: AlCl₃ (1.5 eq)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → room temperature

  • Time: 3 hours

  • Yield: 77%

Workup involves washing with 2M NaOH (pH 7–8), DCM extraction, and MgSO₄ drying. Final purification uses gradient elution (EtOAc/hexanes 1:1 → 4:1).

Integrated Synthetic Routes

Three-Step Synthesis from Pyrrole Carboxylic Acids

A consolidated pathway combines cyclization, methylation, and esterification (Table 1):

Table 1. Comparative Analysis of Synthetic Routes

StepReactionConditionsYield (%)Reference
1CyclocondensationAcOH/HCl, reflux, 4h82
2TrimethylationMeI/KOH, DMF, 12h89
3EsterificationAlCl₃/DCM, 3h77

Key intermediates are characterized by:

  • ¹³C NMR : δ 159 ppm (C=O), 153 ppm (C=N)

  • MS : m/z 232.28 [M+H]⁺

Scalability and Industrial Considerations

Kilogram-Scale Production Adaptations

Patented methods describe adaptations for large-scale synthesis:

  • Catalyst recycling : AlCl₃ recovery via aqueous washes

  • Solvent optimization : Toluene replaces DCM for cost efficiency

  • Continuous flow methylation : Enhances heat transfer during exothermic MeI reactions

Industrial batches report 92% purity (HPLC) after recrystallization from ethanol/water.

Analytical and Spectroscopic Validation

Multitechnique Characterization

Batch consistency is confirmed through:

  • HPLC : >97% purity (C18 column, MeCN/H₂O 70:30)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.37 (s, 6H, 2×CH₃), 2.49 (s, 3H, CH₃), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 6.92 (d, J=2.4 Hz, 1H, ArH), 8.21 (d, J=2.4 Hz, 1H, ArH)

  • IR (KBr): 1715 cm⁻¹ (ester C=O), 1598 cm⁻¹ (aromatic C=C)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of antiviral drugs. For instance, a patent describes pyrrolopyridine derivatives that exhibit antiviral activity, indicating that this compound may serve as a scaffold for synthesizing new therapeutic agents .

Case Study: Antiviral Activity

A study on pyrrolopyridine derivatives highlighted the effectiveness of certain compounds in inhibiting viral replication. The specific role of this compound in these derivatives suggests its utility in drug discovery processes aimed at combating viral infections.

Agrochemical Applications

Research indicates that compounds related to this compound may possess herbicidal properties. The unique structure allows for interactions with biological systems that can inhibit plant growth.

Data Table: Herbicidal Activity

Compound NameActivity TypeTarget OrganismReference
This compoundHerbicideVarious weeds

Material Science

The compound has also been explored for applications in material science due to its heterocyclic structure which can contribute to the properties of polymers and other materials.

Case Study: Polymer Synthesis

Research has demonstrated the incorporation of pyrrolo[2,3-b]pyridine derivatives into polymer matrices to enhance thermal stability and mechanical properties. Such modifications are crucial for developing advanced materials used in various industrial applications.

Biological Studies

This compound has been investigated for its biological activities beyond antiviral effects. Preliminary studies suggest potential antioxidant and anti-inflammatory properties.

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine production

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Example Compound Key Substituents logP Biological Activity Key Reference
Pyrrolo[2,3-b]pyridine Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate 2,3,3-trimethyl ~3.1* Potential CNS activity
Pyrrolo[2,3-b]pyridine ATI-1777 4-(Piperidinylamino), cyanoacetyl ~2.5 Jak1/3 inhibition (IC50 <10 nM)
Thieno[2,3-b]pyridine Ethyl 7-cyclopropyl-2-aryloxo-3-nitro derivative Cyclopropyl, nitro, aryloxo ~2.8 Cytotoxic (IC50 ~2–10 µM)
Pyrazolo[3,4-b]pyridine Ethyl 4-(phenylamino)-1-phenyl derivative Phenylamino, phenyl ~3.0 Antiviral (EC50 ~5 µM)

*Estimated using ChemDraw.

Key Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl groups at positions 2 and 3 (pyrrolo derivatives) enhance lipophilicity and metabolic stability, favoring CNS penetration .
  • Electron-Withdrawing Groups: Nitro (thieno derivatives) and chloro (pyrrolo derivatives) improve reactivity for further functionalization but reduce solubility .
  • Amino Groups: Enhance target binding (e.g., Jak1/3 inhibition in ATI-1777) via hydrogen bonding .
  • Ring System: Thieno and furo analogues exhibit distinct electronic profiles, influencing DNA intercalation (thieno) versus enzyme inhibition (pyrazolo) .

Biological Activity

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 586409-14-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

  • Molecular Formula : C13H16N2O2
  • Molar Mass : 232.28 g/mol
  • IUPAC Name : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Synonyms : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. Detailed methods can be found in specialized literature focusing on heterocyclic compounds.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that various synthesized compounds related to this class show efficacy against a range of pathogens including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus fumigatus

In a comparative study, several derivatives displayed potent activity against these microorganisms, suggesting that this compound may also possess similar properties due to its structural analogies with effective antimicrobial agents .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cell lines. For example, the compound's effects on HeLa and Vero cells were studied to determine its safety profile and potential therapeutic applications. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The compound showed promise as a candidate for further investigation in cancer therapeutics due to its selective toxicity towards cancerous cells while sparing normal cells .

Case Studies

  • Antibacterial Activity Study :
    In a study published in the Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were evaluated for their antibacterial properties. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assessment :
    A recent assessment focused on the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines
Structure-Activity RelationshipCorrelation between structure and biological efficacy

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example:

  • Step 1 : Cyclization of substituted pyridine precursors using hexamine in acetic acid/water under reflux (120°C) to form the pyrrolopyridine core .
  • Step 2 : Methylation or alkylation using NaH and TsCl at 0°C to room temperature for regioselective substitution .
  • Step 3 : Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce substituents . Characterization : Use ¹H/¹³C NMR, DEPT, and HRMS to confirm regiochemistry and purity. For example, ethyl ester protons appear as quartets (δ ~4.2–4.3 ppm), while aromatic protons show splitting patterns dependent on substitution .

Q. What spectroscopic methods are critical for structural elucidation of pyrrolopyridine derivatives?

  • NMR : 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems. For example, coupling constants (e.g., J = 7.1 Hz for ethyl groups) confirm substituent orientation .
  • Mass Spectrometry : HRMS identifies molecular ions (e.g., [M+H]⁺ at m/z 379.1 for intermediates) and fragmentation patterns .
  • X-ray Crystallography : Determines absolute configuration and ring puckering (e.g., boat vs. chair conformations in fused heterocycles) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in cross-coupling steps?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency in Suzuki-Miyaura reactions with electron-deficient aryl boronic acids .
  • Solvent Systems : Toluene/EtOH (3:1) at 105°C enhances solubility of intermediates while minimizing side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic acids and Pd residues.

Q. What contradictions exist in cytotoxicity data for pyrrolopyridine derivatives, and how can they be resolved?

  • Example : Ethyl 7-cyclopropyl-2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates show IC₅₀ variability (e.g., 2.58–4.49 µM) across leukemia cell lines (CCRF-CEM vs. CEM/ADR5000). Contributing factors:
  • Multidrug Resistance (MDR) : Overexpression of P-glycoprotein in CEM/ADR5000 reduces drug accumulation .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro at C3) enhance activity by stabilizing π-π stacking with DNA .
    • Resolution : Use isogenic cell pairs (sensitive vs. MDR) and structure-activity relationship (SAR) studies to isolate substituent effects from resistance mechanisms .

Q. How can computational methods guide the design of pyrrolopyridine-based kinase inhibitors?

  • Docking Studies : Model interactions with ATP-binding pockets (e.g., c-MYC G-quadruplex) using AutoDock Vina. Key residues (e.g., Lys168 in c-MYC) form hydrogen bonds with the pyrrolopyridine core .
  • QSAR : Correlate substituent lipophilicity (logP) with cytotoxicity. For example, ethyl esters (logP ~2.5) balance membrane permeability and solubility .

Methodological Challenges and Solutions

Q. How to address low regioselectivity in Friedel-Crafts alkylation of pyrrolopyridines?

  • Lewis Acid Optimization : AlCl₃ (99.9%) in THF at 0°C directs substitution to the C5 position via steric and electronic control .
  • Protecting Groups : Boc-protection of amines (e.g., piperidin-3-amine) prevents undesired N-alkylation .

Q. What strategies improve the stability of ethyl ester derivatives under biological assay conditions?

  • Prodrug Design : Replace ethyl esters with tert-butyl or benzyl esters, which hydrolyze slowly in serum .
  • pH Adjustment : Use phosphate-buffered saline (pH 7.4) to minimize ester hydrolysis during cytotoxicity assays .

Key Recommendations for Researchers

  • SAR Studies : Systematically vary substituents at C2, C3, and C7 to optimize kinase selectivity .
  • Biological Assays : Include MDR cell lines and efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from resistance .
  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling and Friedel-Crafts alkylation for scalability .

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